Cyclopenta[l]phenanthrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2H-cyclopenta[l]phenanthrene |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-4,6-11H,5H2 |
InChI Key |
BZFTXMNGGSHPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopenta L Phenanthrene and Its Structural Analogues
Strategies for the Construction of the Cyclopenta[l]phenanthrene Skeleton
The formation of the fused five- and six-membered ring system of this compound can be achieved through various strategic approaches. These range from linear multi-step sequences that build the molecule piece by piece to convergent strategies that join larger fragments.
A notable and efficient multi-step synthesis for substituted cyclopenta[l]phenanthrenes begins with readily available and inexpensive acetophenones. thieme-connect.comacs.org This pathway involves a sequence of three key reactions: a Mukaiyama aldol (B89426) reaction, a McMurry coupling, and a Mallory photocyclooxidation. thieme-connect.comnih.gov
Functionalization can be incorporated within this pathway. For instance, if methoxy-substituted acetophenones are used as starting materials, the final this compound products will bear methoxy (B1213986) groups. These can be subsequently hydrolyzed to the corresponding alcohols using reagents like sodium iodide and aluminum chloride, demonstrating a route to functionalized derivatives. acs.org
Another distinct multi-step synthesis constructs cyclopenta[b]phenanthrenes, structural analogues, from an optically pure Hajos-Parrish ketone. nih.govnih.gov A key step in this sequence is a Michael addition. The resulting product undergoes a series of transformations including Krapcho decarbomethoxylation, aldol condensation, lithium-liquid ammonia (B1221849) reduction, Wacker oxidation, and finally an acid-catalyzed cyclization to yield the cyclopenta[b]phenanthrene core. nih.govnih.gov This route was developed to provide an efficient synthesis of these compounds for structure-activity relationship studies. nih.gov
Table 1: Key Steps in the Synthesis of Cyclopenta[l]phenanthrenes from Acetophenones thieme-connect.comacs.org
| Step | Reaction Type | Key Reagents | Purpose | Typical Yield |
|---|---|---|---|---|
| 1 | Mukaiyama Aldol Reaction | Silyl (B83357) enol ether, Trimethyl orthoformate, HNTf₂ | Formation of 1,5-diketone intermediate | 40-80% |
| 2 | McMurry Coupling | Zn, TiCl₄ | Intramolecular cyclization to form a diarylcyclopentene | 48-95% |
| 3 | Mallory Photocyclooxidation | UV light, I₂ or Air | Aromatization to form the phenanthrene (B1679779) core | High |
Palladium-catalyzed reactions are powerful tools for constructing the phenanthrene nucleus, which is the core of this compound. wiley.com These methods often involve cross-coupling and annulation (ring-forming) steps that offer high efficiency and functional group tolerance. rsc.orgbeilstein-journals.org
One prominent strategy is a three-component cascade reaction involving a Suzuki-Miyaura coupling, followed by alkyne insertion and a final C-H activation-driven annulation to yield the phenanthrene framework. rsc.org This approach allows for the construction of the phenanthrene skeleton from three separate, relatively simple components in a single pot. Another innovative one-pot method utilizes a domino reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by a palladium complex. beilstein-journals.org This transformation proceeds through C-H activation, decarbonylation, and a retro-Diels-Alder process to deliver phenanthrene derivatives in high yields. beilstein-journals.org
Palladium-catalyzed annulation of 2-biaryl triflates with alkynes is another effective method for accessing substituted phenanthrenes. researchgate.netacs.org The reaction proceeds via cleavage of the C-OTf bond, insertion of the alkyne, and subsequent intramolecular C-H annulation. acs.org Similarly, the annulation of 2,2'-diiodobiphenyls with alkynes provides an efficient route to various phenanthrene derivatives, including sterically hindered 4,5-disubstituted phenanthrenes. wiley.comresearchgate.net The Heck reaction, a cornerstone of palladium catalysis, has also been adapted for phenanthrene synthesis. espublisher.com While not directly forming the this compound ring system in one step, these palladium-catalyzed methods are crucial for synthesizing the core phenanthrene structure, which can then be further elaborated to the final target.
Table 2: Examples of Palladium-Catalyzed Reactions for Phenanthrene Synthesis
| Reaction Name/Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Multi-component Annulation | Arylboronic acid, Aryl halide, Alkyne | Cascade Suzuki coupling, alkyne insertion, and annulation. | rsc.org |
| Domino Catellani-type Reaction | Aryl iodide, o-bromobenzoyl chloride, Norbornadiene | Involves C-H activation, decarbonylation, and retro-Diels-Alder. | beilstein-journals.org |
| C-H Annulation | 2-Biaryl triflate, Alkyne | Proceeds via C-OTf cleavage and alkyne insertion. | acs.org |
| Annulation of Biphenyls | 2,2'-Diiodobiphenyl (B1330377), Alkyne | Effective for synthesizing sterically hindered phenanthrenes. | wiley.comresearchgate.net |
Photocyclization is a key and widely used method for the synthesis of phenanthrenes and related polycyclic aromatic systems. academie-sciences.frnih.gov The most classic example is the Mallory reaction, which involves the oxidative photocyclization of a stilbene (B7821643) or a stilbene-like precursor. thieme-connect.comacs.org In the context of this compound synthesis, a diarylcyclopentene acts as the stilbene-like molecule. acs.org
The reaction is initiated by irradiating the substrate with UV light, which induces a 6π-electron electrocyclic reaction, converting the cis-isomer of the stilbene moiety into a transient dihydrophenanthrene intermediate. researchgate.net This intermediate is unstable and must be oxidized to the stable aromatic phenanthrene system. researchgate.net This oxidation is typically accomplished using a chemical oxidant present in the reaction mixture. Iodine (I₂) is a common choice, and it works in conjunction with a scavenger like propylene (B89431) oxide or tetrahydrofuran (B95107) (THF) to remove the hydrogen iodide (HI) byproduct. academie-sciences.frnih.gov Alternatively, dissolved oxygen from the air can serve as the oxidant, a method that can influence the regioselectivity of the reaction. thieme-connect.comacs.org
This photochemical approach is highly valuable for performing aryl-aryl ring closures that can be difficult to achieve through other means. researchgate.net The method has been applied to synthesize a vast array of polycyclic and heterocyclic analogues. researchgate.net In some variations, known as photocyclodehydrohalogenation, a halogen atom at an ortho position can be eliminated during the aromatization step, avoiding the need for an external oxidant and often providing high regioselectivity. researchgate.net
Ring contraction is a synthetic strategy where a larger ring is chemically transformed into a smaller one. This approach can be used to construct the five-membered cyclopentane (B165970) portion of the this compound framework from a six-membered ring precursor.
One such strategy involves the transformation of pyrene (B120774), a four-ring PAH. The process begins with the oxidation of pyrene to form a dione (B5365651) intermediate. Subsequent treatment with a strong acid, like concentrated sulfuric acid, can induce a Wagner-Meerwein rearrangement, which is a type of skeletal rearrangement that results in the contraction of a six-membered ring into a five-membered ring, yielding a ketone-fused cyclopenta[a]phenanthrene derivative.
More modern methods for ring contraction in PAH synthesis include thermally-induced extrusion of chalcogen atoms (like sulfur or selenium) from seven-membered heteropine rings to form six-membered aromatic rings. beilstein-journals.org This type of reaction proceeds via the intramolecular formation of a C-C bond upon extrusion of the heteroatom. beilstein-journals.org Another advanced technique is deaminative ring contraction, which involves the in-situ formation of a cyclic ammonium (B1175870) cation that undergoes rearrangement to contract the ring. researchgate.net While not all of these methods have been specifically applied to this compound itself, they represent viable strategies in the synthetic chemist's toolkit for accessing fused-ring systems through ring contraction.
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental to the synthesis of the phenanthrene core. wiley.com These reactions often rely on transition metal catalysis to construct the polycyclic framework efficiently.
Palladium-catalyzed annulation reactions are particularly prevalent. A common approach is the annulation of 2,2'-dihalobiphenyls with alkynes. wiley.comresearchgate.net This reaction creates the central ring of the phenanthrene by coupling the two phenyl rings and incorporating the two carbon atoms of the alkyne. The regioselectivity of this reaction is often governed by electronic factors of the substituents. wiley.com A novel palladium-catalyzed annulation of in-situ generated arynes with o-halostyrenes has also been developed, affording substituted phenanthrenes in good to excellent yields and tolerating a wide variety of functional groups. The Catellani reaction, which uses norbornene as a transient mediator, can also be employed to achieve selective aryl-aryl coupling followed by cyclization with an alkyne to yield diversely substituted phenanthrenes. wiley.com
Beyond palladium, other transition metals can catalyze these transformations. For example, ruthenium catalysts have been shown to be highly effective for the benzannulation of 1-phenyl-2-ethynylbenzene derivatives to afford the phenanthrene skeleton. wiley.com Annulation can also be part of a cascade process, such as the C-H/N-H alkene annulation of phenanthroimidazoles, where sequential C-H and N-H bond activations lead to the formation of complex fused polycyclic systems. longdom.orglongdom.org
Ring Contraction Strategies in Polycyclic Aromatic Hydrocarbon Synthesis
Regioselective Synthesis of Substituted Cyclopenta[l]phenanthrenes
Controlling the placement of substituents on the this compound skeleton is crucial for tuning its electronic and physical properties. Achieving regioselectivity—the preferential formation of one constitutional isomer over others—is a significant synthetic challenge.
A versatile and regioselective route to substituted cyclopenta[l]phenanthrenes has been developed that exerts control during the final Mallory photocyclization step. acs.orgnih.gov When synthesizing phenanthrenes from stilbenes with substituents at the meta-position of the phenyl rings, a mixture of 2- and 4-substituted products is typically formed. acs.org However, researchers have discovered conditions that selectively favor one isomer. thieme-connect.comacs.org
Specifically, for the photocyclization of bis(meta-substituted) stilbene precursors, changing the oxidant from the standard iodine (I₂) to air (O₂) and performing the reaction at an elevated temperature leads to the highly regioselective formation of 2,7-disubstituted phenanthrenes. thieme-connect.comacs.org It is suggested that under these conditions (air as oxidant, higher temperature), the initial photocyclization step becomes reversible. This allows the reaction to equilibrate and favor the pathway leading to the thermodynamically more stable 2,7-substituted dihydrophenanthrene intermediate, which is then irreversibly oxidized to the final product. thieme-connect.comacs.org This method represents a key advance, as it provides access to specific substitution patterns on the this compound core starting from simple precursors. thieme-connect.comacs.org This control has been demonstrated with both methyl and halogen substituents. thieme-connect.com
Table 3: Regioselectivity in Mallory Photocyclization of a 3-Bromo Substituted Diarylcyclopentene thieme-connect.comthieme-connect.comacs.org
| Oxidant | Temperature | Outcome | Key Finding |
|---|---|---|---|
| Iodine (I₂) | Room Temperature | Mixture of isomers | Standard conditions lead to poor regioselectivity. |
| Air (O₂) | Elevated Temperature | Selective formation of the 2,7-dibromo product | Modified conditions enable high regioselectivity. |
Development of Novel Synthetic Pathways for this compound Derivatives and Fused Systems
Recent advancements in synthetic organic chemistry have led to several novel and efficient pathways for the construction of this compound derivatives and more complex fused systems. These methods offer greater control over substitution patterns and provide access to a wider range of molecular architectures.
One of the most versatile and regioselective methods is a three-step synthesis starting from substituted acetophenones. acs.orgnih.gov This approach involves a Mukaiyama aldol reaction, followed by a McMurry coupling and a final Mallory photocyclooxidation to yield the desired substituted cyclopenta[l]phenanthrenes. acs.orgnih.gov This method is advantageous as it allows for the preparation of both symmetric and unsymmetric derivatives with good control over the placement of substituents on the phenanthrene backbone. acs.org
Table 1: Three-Step Synthesis of Substituted Cyclopenta[l]phenanthrenes
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Mukaiyama Aldol Reaction | Silyl enol ether, trimethyl orthoformate | Formation of a 1,5-diketone precursor |
| 2 | McMurry Coupling | TiCl4, Zn(Cu) | Intramolecular cyclization to form a diphenylcyclopentene |
Photocyclization of stilbenoid precursors is another powerful technique for synthesizing the this compound skeleton. smolecule.comresearchtrends.net This method typically involves the irradiation of a cis-stilbene (B147466) isomer with UV light, which undergoes a [4π] electrocyclization to form a dihydrophenanthrene intermediate. smolecule.com Subsequent oxidation or elimination yields the final aromatic product. researchtrends.net Non-oxidative conditions, using Pyrex-filtered light (λ > 300 nm) in solvents like propan-2-ol or benzene (B151609), are often employed to prevent over-oxidation and preserve sensitive functional groups. smolecule.com
The Diels-Alder reaction provides a powerful tool for the construction of the fused ring system of cyclopenta[l]phenanthrenes. smolecule.commdpi.com Intramolecular [4+2] cycloadditions of strained biphenyl (B1667301) acetylenes can yield fused cyclopenta systems. smolecule.com A notable example is the base-promoted condensation of 1,3-diphenylacetone (B89425) with phenanthrenequinone, which produces 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one, commonly known as phencyclone. ilacadofsci.com Phencyclone itself is a highly reactive diene used in subsequent Diels-Alder reactions to create more complex polycyclic structures. ilacadofsci.com
Table 2: Selected Novel Synthetic Pathways for this compound Systems
| Synthetic Method | Key Precursors | Conditions | Product Type |
|---|---|---|---|
| Regioselective Three-Step Synthesis | Substituted acetophenones | Mukaiyama aldol, McMurry coupling, Mallory photocyclization | Substituted cyclopenta[l]phenanthrenes |
| Photocyclization | Stilbenoid precursors | Pyrex-filtered UV light, non-oxidative | This compound derivatives |
| Diels-Alder Reaction | 1,3-Diphenylacetone, phenanthrenequinone | Base-promoted condensation (e.g., KOH in ethanol) | Phencyclone (a cyclopenta[l]phenanthren-2-one) |
| Palladium-Catalyzed Cyclization | 1,2,3-Triaryl-1H-cyclopenta[l]phenanthrene | Pd catalyst | Fused polycyclic systems (e.g., pentabenzocorannulene) |
Furthermore, palladium-catalyzed cyclization reactions of appropriately substituted 1H-cyclopenta[l]phenanthrenes have been utilized to synthesize complex, bowl-shaped polycyclic aromatic hydrocarbons such as pentabenzocorannulene derivatives. researchgate.net The synthesis of even more elaborate fused systems has been demonstrated through the creation of a cyclopenta-fused macrocyclic tetraradicaloid containing alternating dibenzo[b,d]thiophene and phenanthrene units. rsc.org This was achieved through a synthetic route involving a Suzuki-Miyaura coupling followed by a BF3·Et2O mediated Friedel-Crafts type cyclization and subsequent oxidative dehydrogenation with DDQ. rsc.org
Theoretical and Computational Chemistry of Cyclopenta L Phenanthrene Systems
Electronic Structure and Bonding Investigations
Computational investigations into the electronic structure and bonding of cyclopenta[l]phenanthrene systems reveal the intricate details of their molecular orbitals, electron density distributions, and the nature of their chemical bonds. These studies are fundamental to predicting their reactivity and physical properties.
Molecular Orbital Analysis, Including HOMO/LUMO Energy Levels
Molecular orbital (MO) analysis is a cornerstone of understanding the electronic behavior of conjugated systems like this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that dictate how a molecule interacts with other species. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of light it absorbs. libretexts.org
For this compound derivatives, the HOMO and LUMO are typically π-orbitals distributed across the polycyclic aromatic framework. In complexes such as (2-ferrocenyl)this compound, the LUMO is primarily based on the aryl group. researchgate.net The energies of these frontier orbitals can be influenced by substituents. For instance, in a series of cyanophenanthrenes, the HOMO and LUMO energy levels were estimated using cyclic voltammetry, providing crucial information for their potential application in organic light-emitting diodes (OLEDs). academie-sciences.fr
Calculations on various cyclopenta[a]phenanthrene derivatives have shown that the energies of the HOMO and LUMO can be correlated with their chemical and biological oxidation potential. nih.gov Specifically, the HOMO energies reflect the ease of oxidation at certain double bonds within the molecular structure. nih.gov In more complex systems, such as a cyclopenta-fused macrocyclic tetraradicaloid containing phenanthrene (B1679779) units, the introduction of heteroatoms like sulfur can raise the energies of both the HOMO and LUMO. researchgate.netrsc.orgrsc.org
Below is a table summarizing the calculated HOMO/LUMO energy levels and electrochemical gaps for selected this compound-related systems.
| Compound/System | HOMO (eV) | LUMO (eV) | Electrochemical Gap (EgCV) (eV) |
| NPH-R1 | -5.20 | -3.79 | 1.41 |
| NPH-R2 | -5.30 | -3.53 | 1.77 |
Data sourced from reference chinesechemsoc.org. NPH-R1 and NPH-R2 are complex derivatives containing phenanthrene and azulene (B44059) units within a larger structure.
Density Functional Theory (DFT) Calculations and Methodologies
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure and properties of polycyclic aromatic hydrocarbons (PAHs), including this compound systems. nih.gov DFT methods, which calculate the electronic structure based on the electron density rather than the many-electron wave function, offer a good balance between computational cost and accuracy. nih.gov
Various DFT functionals are employed in these studies. The hybrid B3LYP functional is frequently used to calculate the enthalpies of formation and to explore the potential energy surfaces of reactions involving PAHs. nih.govsci-hub.se For instance, the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory has been used to map the potential energy surface for the transformation of an embedded five-membered ring in cyclopenta[def]phenanthrene. sci-hub.se Time-dependent DFT (TD-DFT) is another crucial methodology used to study the electronic absorption spectra and excited state properties of these molecules. chinesechemsoc.org
DFT calculations have been instrumental in understanding the charge transfer properties in ferrocenyl complexes of this compound, corroborating experimental spectroscopic data. researchgate.net They have also been used to investigate the conformational isomers of phenanthrene-containing nanoribbons, predicting activation energies for their interconversion. chinesechemsoc.org Furthermore, DFT has been applied to predict the reactive sites of PAHs for atmospheric oxidation by analyzing the thermodynamic stability of radical adducts and other parameters. nih.gov
Quantum Chemical Characterization of Aromaticity and Anti-aromaticity (e.g., NICS, ACID, ICSS Calculations)
The aromaticity of this compound systems is a key determinant of their stability and reactivity. Quantum chemical methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a popular method that calculates the magnetic shielding at the center of a ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. researchgate.netrsc.orgrsc.org
Other advanced techniques include the Anisotropy of the Induced Current Density (ACID) and 2D Iso-Chemical Shielding Surface (ICSS) maps. researchgate.netrsc.orgrsc.orgchinesechemsoc.org The ACID method visualizes the ring currents induced by an external magnetic field, with diatropic (clockwise) currents indicating aromaticity and paratropic (counter-clockwise) currents indicating anti-aromaticity. rsc.orgrsc.org ICSS maps provide a 3D representation of the shielding, offering a detailed view of the local aromatic and anti-aromatic regions within a molecule. chinesechemsoc.org
These methods have been applied to complex systems containing cyclopenta-fused phenanthrene units. For example, in a cyclopenta-fused macrocyclic tetraradicaloid, NICS, ACID, and ICSS calculations revealed a global anti-aromatic character in the neutral state, which transitioned to global aromaticity in its dicationic state. researchgate.netrsc.orgrsc.org The NICS(0) value at the geometric center was calculated to be +15.39 ppm for the neutral species and -25.98 ppm for the dication, clearly indicating the switch from anti-aromatic to aromatic character. rsc.orgrsc.org Similarly, for novel nanoribbons containing phenanthrene and azulene units, these calculations demonstrated that the peripheral azulene units retained their aromatic features. chinesechemsoc.org
Computational Modeling of Molecular Dynamics and Energetics
Computational modeling extends beyond static electronic structures to explore the dynamic behavior and energetic landscapes of this compound systems. These studies are vital for understanding reaction mechanisms, conformational changes, and the stability of different molecular arrangements.
Potential Energy Surface (PES) Analysis of Reactions and Transformations
Potential Energy Surface (PES) analysis is a powerful computational tool for mapping the energy of a system as a function of its geometry. By identifying minima (stable molecules and intermediates) and saddle points (transition states), PES analysis elucidates reaction pathways and activation energies.
Theoretical calculations have been used to explore the PES for the formation of phenanthrene from the self-recombination of fulvenallenyl radicals, revealing a complex, multi-step mechanism. rsc.org Similarly, the PES for the reaction between indenyl and cyclopentadienyl (B1206354) radicals has been studied, showing that the formation of phenanthrene via a "spiran" pathway is energetically preferred over other isomers like anthracene. researchgate.net In the context of combustion chemistry, the PES for the transformation of an embedded five-membered ring in cyclopenta[def]phenanthrene via acetylene (B1199291) addition has been investigated, showing the viability of this growth mechanism for larger PAHs. sci-hub.se The addition of acetylene to a radical on the six-membered ring was found to be more favorable, with an entrance barrier of 2.7 kcal/mol. sci-hub.se
These studies often employ high-level quantum chemical methods to ensure accuracy. For example, G3(MP2,CC)//B2PLYPD3/6-311G(d,p) calculations have been used for indenyl and cyclopentadienyl reactions, providing detailed insights into the energetics of PAH formation. researchgate.net
Ligand Rotation Barriers and Conformational Studies through Molecular Mechanics Calculations
For this compound derivatives, particularly organometallic complexes, conformational flexibility and ligand rotation are important aspects of their dynamic behavior. Molecular mechanics (MM) calculations, a computationally less expensive alternative to quantum mechanics, are often employed to study the conformational landscapes and rotational barriers of large systems.
Studies on zirconocene (B1252598) complexes with this compound ligands have utilized molecular mechanics to investigate the pathways and transition states for ligand rotation. acs.orgacs.org These calculations, combined with experimental data from dynamic NMR spectroscopy, provide a detailed understanding of the rotational barriers. For example, in di(benzyl)Zr derivatives of these ligands, the barriers to ligand rotation (ΔG‡rot) were determined and analyzed in relation to the properties of polymers formed using these complexes as catalysts. acs.orgacs.orgresearchgate.net This highlights the practical importance of understanding these dynamic processes.
The following table presents data on ligand rotation barriers for zirconocene complexes with indenyl-type ligands, which are structurally related to this compound systems.
| Complex | Rotational Barrier (ΔG‡rot) (kcal/mol) | Temperature (K) |
| bis[2-(5-methyl-2-furyl)indenyl]ZrCl2 | 7.0 ± 0.4 | - |
| di(neopentyl)Zr complex 7b | 9.0 ± 0.3 | 213 |
| di(benzyl)Zr complex 7c | 11.4 ± 0.3 | 243 |
Data sourced from reference researchgate.net.
These computational approaches provide invaluable data that complements experimental findings, offering a deeper, molecular-level understanding of the chemistry of this compound systems.
Theoretical Predictions of Rearrangement Pathways in this compound Systems
The rearrangement of this compound and its derivatives is a subject of significant interest in computational and theoretical chemistry. These studies aim to elucidate the complex mechanisms and energetic landscapes that govern the transformation of these polycyclic aromatic hydrocarbons (PAHs). Theoretical predictions, primarily relying on Density Functional Theory (DFT) and ab initio calculations, have provided profound insights into several plausible rearrangement pathways, including catalyzed reactions, thermal isomerizations, and sigmatropic shifts.
One of the most notable predicted rearrangements involves the transformation of cyclopenta-fused systems into more stable phenanthrene structures. For instance, the rearrangement of cyclopenta[ef]heptalene to phenanthrene has been theoretically investigated, proposing two primary mechanistic routes: an arenium ion pathway and a Palladium (Pd) catalyst pathway. chinesechemsoc.org The arenium ion mechanism is predicted to have a high activation energy barrier of approximately 56 kcal/mol for the initial protonation step, making it less likely under standard reaction conditions. chinesechemsoc.org In contrast, the Pd-catalyzed pathway is considered more plausible. chinesechemsoc.org
Further computational studies have explored the conformational dynamics of rearranged products. Using DFT calculations at the B3LYP-311G(d,p) level, the activation energies for the interconversion of conformational isomers of azuleno[2,1-c]azuleno[1′,2′:5,6]cyclohepta chemrxiv.orgacs.orgazuleno[7,8,1-mna]phenanthrene (NPH-R1) and azuleno[1,2-f]benzo[c]cyclohepta chemrxiv.orgcore.ac.ukindeno[4,5,6,7-pqr]tetraphene (NPH-R2), two products of cyclopenta[ef]heptalene rearrangement, have been predicted. chinesechemsoc.org These calculations indicate that the conformational isomers can interconvert freely at room temperature due to relatively low energy barriers. chinesechemsoc.org
Predicted Activation Energies for Conformational Isomer Interconversions
| Conversion Pathway | Predicted Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| PM-NPH-R1 to MM-NPH-R1 | 15.14 | B3LYP-311G(d,p) |
| MM-NPH-R1 to MP-NPH-R1 | 12.87 | B3LYP-311G(d,p) |
| MP-NPH-R1 to PP-NPH-R1 | 14.76 | B3LYP-311G(d,p) |
| MP-NPH-R2 to MM-NPH-R2 | 15.33 | B3LYP-311G(d,p) |
| MM-NPH-R2 to MP-NPH-R2 | 18.17 | B3LYP-311G(d,p) |
Data sourced from supporting information of a study on cyclopenta[ef]heptalene to phenanthrene rearrangement. chinesechemsoc.org
Under high-temperature conditions, such as those in flash vacuum thermolysis (FVT), cyclopenta-fused PAHs are predicted to undergo interconversions through mechanisms like ring-contraction/ring-expansion. iupac.org This process involves a sequence of 1,2-H and 1,2-C shifts that can transform a five-membered ring into a six-membered ring and vice versa. iupac.org Another significant high-temperature rearrangement is the Stone-Wales (or pyracylene) rearrangement, which involves the mutual exchange of five- and six-membered rings. iupac.org
Theoretical studies on the thermal intraconversion of dicyclopenta-fused anthracenes and phenanthrenes have identified two key mechanisms: one proceeding via an ethynylaceanthrylene intermediate and another involving a 1,2-hydrogen shift to form a reactive vinylidene intermediate, which then leads to ring closure. researchgate.net The calculated energy barriers for these types of rearrangements in various cyclopenta-fused PAHs are substantial, often around 400 kJ mol⁻¹ (~95.6 kcal/mol). researchgate.net
Sigmatropic shifts, particularly of silyl (B83357) groups, have also been a focus of theoretical predictions in systems analogous to this compound. Computational studies on benzindenes reveal that benzannulation significantly lowers the energy barrier for chinesechemsoc.orgresearchgate.net-sigmatropic shifts compared to the parent indenyl system. Theoretical calculations predict a high barrier for hydrogen migration in this compound (43 kcal/mol), but the resulting iso-indene intermediate is only 4.3 kcal/mol higher in energy than the ground state, suggesting its potential as a transient species in rearrangements. mdpi.com This is a significant stabilization compared to the indene (B144670) system, where the iso-indene intermediate is 9.0 kcal/mol above the ground state. mdpi.com The increased stability of the iso-indene intermediate in the dibenz[e,g]indene (this compound) system makes it sufficiently long-lived to be trapped, for instance, through Diels-Alder dimerization. mdpi.com
Theoretical Barriers to Migration in Indenyl Systems
| System | Migration Type | Calculated Barrier (kcal/mol) |
|---|---|---|
| This compound | Hydrogen Migration | 43 |
| Indene | Hydrogen Migration | 46 |
| Trimethylsilylbenzindene | chinesechemsoc.orgresearchgate.net-Silatropic Shift | 21.9 ± 0.5 (Experimental) |
| Trimethylsilylthis compound | chinesechemsoc.orgresearchgate.net-Silatropic Shift | 17.6 ± 0.2 (Experimental) |
Data sourced from theoretical and experimental studies on sigmatropic and haptotropic shifts. mdpi.com
Another theoretically predicted rearrangement pathway for the formation of the phenanthrene skeleton from cyclopentadienyl-containing precursors is the "spiran" pathway. This mechanism has been proposed for the rearrangement of initial C14H11 isomers, formed from the recombination of indenyl and cyclopentadienyl radicals, into phenanthrene. researchgate.net The calculated energy barriers for these dissociation and rearrangement pathways are in the range of 30-40 kcal/mol. researchgate.net
Reaction Mechanisms and Chemical Transformations Involving Cyclopenta L Phenanthrene
Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements are fundamental to the chemistry of cyclopenta[l]phenanthrene and related structures, driven by the pursuit of greater thermodynamic stability, often through the retention or enhancement of aromatic character in transition states and intermediates.
Sigmatropic shifts, particularly chinesechemsoc.orgresearchgate.net-migrations of silyl (B83357) groups, are well-studied in indenyl systems, and the principles extend to its benzannulated analogue, this compound. The fusion of a benzene (B151609) ring onto the indene (B144670) framework significantly influences the energetics of these rearrangements. Theoretical and experimental studies have shown that adding aromatic rings to the indenyl system progressively lowers the energy barrier for chinesechemsoc.orgresearchgate.net-sigmatropic shifts. mcmaster.ca For trimethylsilylthis compound, the barrier for the chinesechemsoc.orgresearchgate.net-silatropic shift is markedly lower than in the simpler indenyl system. mcmaster.ca This facilitation is attributed to the increased retention of aromatic character in the iso-indene type transition state and intermediate. mcmaster.caacademie-sciences.fr
A theoretical study using the unrestricted Hartree-Fock (UHF) level of theory predicted this trend, which was later confirmed by experimental data. mcmaster.ca The addition of a second aromatic ring, as in this compound, further reduces the activation barrier, demonstrating a clear trend related to the extent of the polycyclic framework. mcmaster.ca The isoindene intermediate derived from this compound is sufficiently long-lived to be trapped or to undergo subsequent reactions, such as dimerization. academie-sciences.fr
In addition to silyl migrations, thermally-activated chinesechemsoc.orgresearchgate.net sigmatropic shifts of phenyl groups have been observed in reactions that ultimately yield a planarized this compound core. rsc.orgchemrxiv.org Theoretical studies have also calculated a high barrier of approximately 43 kcal/mol for hydrogen migration in this compound. mcmaster.ca
Table 1: Experimental Activation Barriers for chinesechemsoc.orgresearchgate.net-Silatropic Shifts in Indenyl Systems
| Compound | Activation Energy (kcal/mol) | Citation |
|---|---|---|
| Indenyltrimethylsilane | 24 | mcmaster.ca |
| Angular Trimethylsilylbenzindene | 21.9 ± 0.5 | mcmaster.ca |
| Trimethylsilylthis compound | 17.6 ± 0.2 | mcmaster.ca |
Haptotropic shifts involve the migration of an organometallic fragment across a polycyclic π-system. In organometallic complexes of this compound, such as (η⁵-cyclopenta[l]phenanthrenyl)MLn (where MLn = Fe(C₅H₅), Mn(CO)₃, etc.), there is a notable resistance to undergo η⁵ to η⁶ haptotropic shifts. researchgate.net This behavior is more akin to that of cyclopentadienyl (B1206354) complexes rather than indenyl complexes, where such shifts are more common. researchgate.net
Molecular orbital calculations on (C₁₇H₁₁)Fe(C₅H₅) have shown that while the migration of the iron-containing fragment from a peripheral six-membered ring to the central five-membered ring is thermodynamically favorable, the least-motion pathway for this shift is strongly disfavored. researchgate.net The stability and reluctance to rearrange are influenced by the aromatic character of the ligand framework during the migration process. academie-sciences.fracademie-sciences.fr
In the related (cyclopenta[def]phenanthrenyl)Mn(CO)₃ system, the η⁶-to-η⁵ haptotropic shift is facile, even at -40 °C. academie-sciences.fracademie-sciences.fr This ease of rearrangement is explained by the ability to maintain a 10π-naphthalene-type aromatic character in the η³-intermediate/transition state. academie-sciences.fracademie-sciences.fr In contrast, the dihydro-analogue, which lacks this aromatic stabilization, requires heating to 60 °C for the shift to occur. academie-sciences.fracademie-sciences.fr This highlights the critical role of aromaticity in governing the energy barriers of haptotropic shifts on polycyclic surfaces. academie-sciences.fr
An unexpected and significant rearrangement is the transformation of the cyclopenta[ef]heptalene framework into a more stable phenanthrene (B1679779) unit. This was observed during the attempted synthesis of a large pentaheptite substructure. chinesechemsoc.org Instead of the desired product, two novel compounds containing phenanthrene moieties were isolated. chinesechemsoc.org
This rearrangement of the cyclopenta[ef]heptalene core into phenanthrene was unprecedented. chinesechemsoc.org Two plausible mechanisms have been proposed to explain this transformation:
Arenium Ion Pathway : A proposed mechanism involving an arenium ion intermediate. chinesechemsoc.orgbeilstein-journals.org
Palladium Catalyst Pathway : An alternative pathway involving the palladium catalyst used in the reaction. chinesechemsoc.orgbeilstein-journals.org
Theoretical calculations suggest that the rearrangement pathway proceeding through a triangle ring in the azulene (B44059) unit is energetically favored, leading to the formation of the phenanthrene unit. chinesechemsoc.org
Haptotropic Shifts in Organometallic Complexes of this compound
Cycloaddition Reactions, Including Diels-Alder Dimerization
This compound and its derivatives participate in cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems. The isoindene intermediate formed during chinesechemsoc.orgresearchgate.net-sigmatropic shifts of this compound is stable enough to be intercepted. academie-sciences.fr A key example of this reactivity is its [4+2] Diels-Alder dimerization, where the isoindene acts as the diene and reacts with its progenitor, this compound, which acts as the dienophile. academie-sciences.fracademie-sciences.fr The structure of this dimer has been confirmed using advanced NMR spectroscopy. mdpi.comresearchgate.net
Diels-Alder reactions are also a synthetic tool for building the core structure of related compounds. For instance, high-pressure [4+2] cycloadditions have been employed in the synthesis of cyclopenta[c]phenanthrene derivatives. nih.govoup.com
Photochemical Reactions and Mechanistic Insights
Under ultraviolet (UV) irradiation, derivatives of this compound can undergo photochemical reactions. smolecule.com A primary route for the synthesis of the this compound skeleton is the non-oxidative photocyclization of stilbenoid precursors. smolecule.com The general mechanism involves the photo-induced [4π] electrocyclization of a cis-stilbene (B147466) isomer to form a transient dihydrophenanthrene intermediate. smolecule.comresearchtrends.net This intermediate can then undergo further reactions to yield the final fused ring system. researchtrends.net
Two potential mechanisms have been proposed for the photocyclization reaction that forms substituted 2,3-diphenyl-1H-cyclopenta[l]phenanthrene. researchtrends.net The reaction conditions, such as the use of specific solvents like propan-2-ol or benzene under inert atmospheres, are crucial for minimizing side reactions. smolecule.com In addition to cyclization, some derivatives can experience chinesechemsoc.orgresearchgate.net-hydride shifts during photochemical processes. smolecule.com The photolysis of phenanthrene itself has been shown to follow first-order kinetics, proceeding through a direct photolysis mechanism. nih.gov
Gas-Phase Formation Mechanisms of Related Polycyclic Aromatic Hydrocarbons, Including Tracing Pathways to Phenanthrene
The formation of phenanthrene (C₁₄H₁₀), the core aromatic structure within this compound, is a critical process in combustion chemistry and astrochemistry. Several gas-phase mechanisms have been identified that trace pathways to this fundamental three-ring polycyclic aromatic hydrocarbon (PAH). These pathways are crucial for understanding molecular mass growth from smaller precursors to complex carbonaceous nanostructures. rsc.orgrsc.org
Key gas-phase formation routes to phenanthrene include:
Phenylethynyl Radical + Benzene : The bimolecular reaction of the phenylethynyl radical (C₆H₅CC) with benzene (C₆H₆) provides a barrierless pathway to phenanthrene. This mechanism is efficient even at the low temperatures found in cold molecular clouds (as low as 10 K) and proceeds through C₁₄H₁₁ intermediates. rsc.orgrsc.org
Propargyl Addition–BenzAnnulation (PABA) : Phenanthrene can be formed via the reaction of 1'- or 2'-methylnaphthyl radicals (C₁₁H₉) with the propargyl radical (C₃H₃). researchgate.netnih.gov This PABA mechanism, coupled with hydrogen-assisted isomerization, contributes to the growth of PAHs. researchgate.netnih.gov
Methyl Radical + Fluorenyl Radical : The reaction between the methyl radical (CH₃•) and the resonance-stabilized fluorenyl radical (C₁₃H₉•) can produce phenanthrene. nih.gov The mechanism involves a radical-radical recombination that leads to a five-membered ring expansion, a critical step in converting bent PAHs into planar ones. nih.gov
Fulvenallenyl Radical Self-Reaction : The resonantly stabilized fulvenallenyl radical (C₇H₅•) can undergo a self-reaction. rsc.org Subsequent hydrogen-assisted isomerization of the initial adduct can efficiently produce phenanthrene, particularly in hydrogen-rich environments. rsc.org
Table 2: Summary of Gas-Phase Formation Pathways to Phenanthrene
| Reactants | Mechanism Name/Type | Key Features | Citations |
|---|---|---|---|
| Phenylethynyl Radical (C₆H₅CC) + Benzene (C₆H₆) | Phenylethynyl Addition–Cyclization–Aromatization | Barrierless; efficient at low temperatures. | rsc.org, rsc.org |
| Methylnaphthyl Radicals (C₁₁H₉) + Propargyl Radical (C₃H₃) | Propargyl Addition–BenzAnnulation (PABA) | Involves hydrogen-assisted isomerization. | researchgate.net, nih.gov |
| Methyl Radical (CH₃•) + Fluorenyl Radical (C₁₃H₉•) | Radical-Radical Recombination / Ring Expansion | Five-membered ring expansion mechanism. | nih.gov |
| Fulvenallenyl Radical (C₇H₅•) + Fulvenallenyl Radical (C₇H₅•) | Radical Self-Reaction / H-Assisted Isomerization | Multi-step process efficient in H-rich environments. | rsc.org |
Thermal and Hydrothermal Decomposition Pathways and Intermediates
The decomposition of this compound under thermal and hydrothermal conditions involves distinct chemical transformations, leading to a variety of products and intermediates. The specific pathways are highly dependent on the reaction environment, such as temperature, pressure, and the presence of other reagents like water or oxygen.
Thermal Decomposition and Pyrolysis
Under thermal stress, particularly in the absence of water or significant oxygen, this compound can undergo intramolecular rearrangements and dimerization. At moderately high temperatures in solution, a notable decomposition pathway is through dimerization. When heated at reflux in dibutyl ether, this compound has been observed to form a Diels-Alder dimer with a yield of 85%. mdpi.com This reaction proceeds through the thermal isomerization of this compound to its isoindene tautomer, which then acts as a diene in a [4+2] cycloaddition with the parent this compound molecule acting as the dienophile. mdpi.comacs.org
Table 1: Thermal Dimerization of this compound
| Condition | Reactants | Major Product | Yield | Mechanism |
|---|---|---|---|---|
| Reflux in dibutyl ether | This compound and its isomer Isodibenzindene | Diels-Alder Dimer | 85% | [4+2] Cycloaddition mdpi.com |
At much higher temperatures, such as those used in flash vacuum pyrolysis (FVP), the decomposition pathways become more complex. While specific FVP studies on this compound are not extensively detailed in the literature, the behavior of structurally similar cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) provides significant insight. Under these high-temperature gas-phase conditions (typically ≥ 900 °C), CP-PAHs are known to undergo interconversion through ring-contraction and ring-expansion processes. iupac.org For instance, the thermolysis of benz[c]phenanthrene at 1150 °C yields cyclopenta[cd]pyrene (B119913) (40%) and benz[ghi]fluoranthene (30%), demonstrating the propensity of the phenanthrene skeleton to rearrange into other non-alternant PAHs. iupac.org Similarly, the thermal rearrangement of phenanthrene itself at 1100 °C can lead to pyracylene and various ethynylacenaphthylene isomers, implicating a major skeletal reorganization. researchgate.net These transformations suggest that the pyrolysis of this compound would likely involve a series of complex rearrangements, potentially leading to other stable PAH isomers.
Hydrothermal Decomposition Pathways
The decomposition of this compound under hydrothermal conditions, particularly in the presence of an oxidant (hydrothermal oxidation), is expected to follow pathways analogous to those observed for other polycyclic aromatic hydrocarbons like phenanthrene and naphthalene. researchgate.net These reactions, occurring in superheated water, often involve a series of complex steps including thermal cracking, hydroxylation, rearrangement, and oxidation. researchgate.net
The initial steps in the hydrothermal oxidation of PAHs are believed to involve the attack of hydroxyl radicals, leading to the formation of hydroxylated intermediates. researchgate.net Subsequent ring-opening reactions would then generate smaller, oxygenated aromatic and aliphatic compounds. For phenanthrene, identified intermediates under hydrothermal conditions include aromatic acids and ketones. researchgate.net It is plausible that the decomposition of this compound would proceed through similar intermediates.
Table 2: Probable Intermediates in the Hydrothermal Oxidation of this compound (by Analogy to Phenanthrene)
| Intermediate Class | Potential Examples | Formation Pathway |
|---|---|---|
| Hydroxylated Aromatics | Hydroxylated cyclopenta[l]phenanthrenes | Hydroxylation researchgate.net |
| Aromatic Ketones | Phenanthrene-derived ketones | Oxidation of hydroxylated intermediates researchgate.net |
| Aromatic Carboxylic Acids | Phenanthrene carboxylic acids, Phthalic acid | Ring-opening and subsequent oxidation researchgate.net |
| Smaller Aliphatic Acids | Formic acid, Acetic acid | Further degradation of aromatic rings researchgate.net |
Ultimately, under sufficiently harsh hydrothermal oxidation conditions, these organic intermediates are expected to be completely mineralized to carbon dioxide and water. researchgate.net The stability of certain intermediates, such as benzoic acid, under hydrothermal conditions has been noted in studies of other PAHs. researchgate.net
Compound List
Advanced Spectroscopic and Structural Elucidation of Cyclopenta L Phenanthrene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cyclopenta[l]phenanthrene derivatives in solution. 1H, 13C, and even 29Si NMR are routinely employed to provide detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of the molecular structure.
The full gamut of two-dimensional NMR techniques, including 1H-1H COSY, HSQC, and HMBC, allows for the unequivocal assignment of proton and carbon signals, which is especially important for complex, substituted derivatives. mdpi.com These methods are instrumental in understanding the connectivity and spatial relationships between different parts of the molecule.
Beyond simple structural confirmation, NMR is a powerful tool for investigating the dynamic processes that these molecules can undergo in solution. Phenomena such as sigmatropic shifts, where a group migrates across the cyclopentadienyl (B1206354) ring, have been studied in detail. For example, the incorporation of aromatic rings onto an indenyl system, a substructure of this compound, was shown to lower the energy barrier for researchgate.netcdut.edu.cn-silatropic shifts, a finding supported by both experimental NMR data and theoretical calculations. mcmaster.ca
Table 1: Representative 1H NMR Data for a Diindeno-fused 4H-Cyclopenta[def]phenanthrene Derivative This table is interactive and allows for sorting.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.84−7.78 | m | 2 H | Aromatic |
| 7.56−7.49 | m | 4 H | Aromatic |
| 7.45−7.39 | m | 4 H | Aromatic |
| 7.34−7.22 | m | 8 H | Aromatic |
| 7.21−7.18 | m | 2 H | Aromatic |
| 3.89 | s | 3 H | OCH₃ |
| 3.66 | s | 3 H | OCH₃ |
| 3.64 | s | 2 H | CH₂ |
| 1.73 | s | 4 H | CH₂ |
| 1.34 | s | 12 H | C(CH₃)₂ |
| 0.70 | s | 18 H | Si(CH₃)₃ |
Data sourced from a study on diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones. acs.org
Variable-Temperature NMR Spectroscopy for Elucidating Ligand Dynamics
Variable-temperature (VT) NMR spectroscopy is a specialized NMR technique that provides invaluable insights into the dynamic behavior of molecules in solution. By recording spectra at different temperatures, it is possible to study processes that are too fast or too slow to be observed at room temperature. For this compound derivatives and their metal complexes, VT-NMR is particularly useful for elucidating ligand dynamics.
One key application of VT-NMR is the study of dynamic equilibria. For example, in yttrium complexes of 1,2,3-trimethyl-1H-cyclopenta[l]phenanthrene, VT-NMR spectra revealed a dynamic equilibrium between a THF-free and a mono(THF) solvated species in solution. acs.orgresearchgate.net This type of information is critical for understanding the behavior of these complexes in catalytic reactions.
VT-NMR is also employed to determine the energy barriers associated with ligand rotation. In certain zirconocene (B1252598) complexes with this compound ligands, dynamic NMR spectroscopy was used to determine the rotational barriers of the ligands. researchgate.net This provides quantitative data on the steric and electronic factors that govern the conformational flexibility of these molecules.
Furthermore, VT-NMR can be used to study more complex dynamic phenomena, such as the interconversion between different isomeric forms. In a study of a zirconocene complex, VT-NMR showed that the species retains an inner-sphere ion pair structure that interconverts between a Cₛ-symmetric (meso-like) and a C₁-symmetric (rac-like) conformation. researchgate.net At low temperatures, the exchange between these conformations can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each species.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a static picture of the molecule, offering accurate bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.
For this compound and its derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their solid-state packing. For instance, the crystal structure of a 2-methyl-substituted this compound titanium trichloride (B1173362) derivative was determined by X-ray diffraction analysis. uni-konstanz.de This provided crucial information for understanding its catalytic activity in styrene (B11656) polymerization.
Furthermore, X-ray crystallography can reveal subtle structural features that have significant implications for the properties of the material. In a study of a cyclopenta-fused macrocyclic tetraradicaloid containing phenanthrene (B1679779) units, single-crystal X-ray analysis revealed a rigid, slightly distorted coplanar π-conjugated skeleton. rsc.org This structural information was key to understanding the electronic communication between the different parts of the macrocycle. The structure of a (cyclopenta[l]dihydro-phenanthrene)Cr(CO)₃ complex has also been characterized by X-ray crystallography. mcmaster.ca
Table 2: Selected Crystallographic Data for (PCp*)Y(CH₂SiMe₃)₂(bipy) This table is interactive and allows for sorting.
| Parameter | Value |
|---|---|
| Empirical Formula | C₄₅H₅₁N₂Si₂Y |
| Formula Weight | 791.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345(2) |
| b (Å) | 21.987(4) |
| c (Å) | 16.123(3) |
| β (deg) | 109.87(3) |
| Volume (ų) | 4118.0(12) |
| Z | 4 |
Data for the 2,2'-bipyridine (B1663995) adduct of a yttrium complex with a this compound ligand. acs.org
Advanced Optical Spectroscopic Techniques for Electronic Transitions (e.g., Time-Resolved Fluorescence Spectroscopy, UV-Vis Absorption for Vibronic Features)
Advanced optical spectroscopic techniques are crucial for probing the electronic structure and excited-state properties of this compound and its derivatives. UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within these π-conjugated systems.
UV-Vis absorption spectroscopy is used to identify the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one. The UV-Vis spectra of phenanthrene derivatives, which share a core structure with this compound, typically exhibit strong absorption bands corresponding to π-π* and n-π* electronic transitions. academie-sciences.fracademie-sciences.fr The absorption spectrum of oligo[cyclopenta[def]phenanthrene] is characterized by well-defined vibronic features, with absorption maxima appearing at 256, 277, 288, and 300 nm. researchgate.net The onset of the absorption spectrum can be used to estimate the optical energy gap (Eg) of the material, a key parameter for optoelectronic applications. academie-sciences.fr
Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. It measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime and can reveal the presence of different emissive species or quenching processes. While detailed time-resolved fluorescence studies specifically on this compound are not widely reported in the provided context, the technique has been applied to related oligo[cyclopenta[def]phenanthrene]s to understand their photophysical properties. researchgate.net
The study of ferrocenyl-substituted this compound complexes has utilized UV-Vis-near-IR spectroscopy to investigate charge transfer properties upon oxidation. researchgate.net The appearance of ligand-to-metal charge transfer bands in the visible and near-IR regions provides direct evidence of electronic communication between the ferrocenyl unit and the this compound framework. researchgate.net
Table 3: Optical Properties of Selected Cyanophenanthrene Derivatives This table is interactive and allows for sorting.
| Compound | λabs (nm) | λem (nm) | Optical Gap (Eg-op, eV) |
|---|---|---|---|
| P1 | 258, 301, 313, 350 | 365, 383 | 3.20 |
| P2 | 260, 305, 318, 360 | 385, 406 | 3.10 |
| P3 | 262, 308, 321, 365 | 390, 412 | 3.05 |
| P4 | 265, 310, 325, 370 | 400, 422 | 2.98 |
Data obtained in chloroform (B151607) solution. The optical gap was estimated from the onset of the absorption spectra. academie-sciences.fr
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the characterization of new compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for confirming the identity of newly synthesized this compound derivatives.
HRMS is routinely used to confirm the successful synthesis of target molecules. For example, in the synthesis of novel rearrangement compounds derived from cyclopenta[ef]heptalene, the structures were confirmed with NMR and high-resolution mass spectrometry. chinesechemsoc.org The accurate mass measurement provided by HRMS helps to distinguish the desired product from potential byproducts or starting materials, especially in complex reaction mixtures.
In addition to molecular formula confirmation, HRMS can provide valuable structural information through the analysis of fragmentation patterns. When coupled with an ionization technique that induces fragmentation, such as electron ionization (EI), the resulting mass spectrum shows a series of fragment ions. The masses of these fragments can be used to deduce the structure of the parent molecule by identifying the neutral losses and characteristic fragments. This is particularly useful for distinguishing between isomers that have the same molecular formula but different connectivity.
The characterization of new organometallic compounds, such as ferrocenyl derivatives of this compound, often involves a combination of techniques including high-resolution electrospray ionization mass spectrometry (HRESI-MS). researchgate.net This allows for the confirmation of the molecular weight of the complex and can provide evidence for the presence of the intact metal-ligand species in the gas phase.
Coordination Chemistry and Organometallic Complexes of Cyclopenta L Phenanthrene Ligands
Synthesis of Transition Metal Complexes with Cyclopenta[l]phenanthrene Ligands
The synthesis of transition metal complexes featuring this compound ligands typically involves the reaction of a suitable metal precursor with a deprotonated form of the this compound ligand.
Zirconocene (B1252598) Complexes: Zirconocene complexes bearing this compound ligands have been synthesized and characterized. For instance, (2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ and (2-phenylcyclopenta[l]phenanthryl)₂ZrCl₂ were prepared by reacting the corresponding lithium cyclopenta[l]phenanthrenide with zirconium tetrachloride (ZrCl₄). acs.orguni-konstanz.deacs.org These syntheses are generally carried out in toluene. acs.org The resulting complexes exhibit apparent C₂ᵥ symmetry in solution at room temperature, indicating rapid ligand rotation on the NMR timescale. acs.org
Molybdenum Complexes: Molybdenum complexes containing substituted cyclopenta[l]phenanthrenyl ligands have also been reported. unl.pt The synthesis often starts with the preparation of substituted cyclopenta[l]phenanthrenes. unl.pt For example, a methoxycarbonyl-substituted ketone can be used to assemble the substituted this compound framework. unl.pt The lithium salt of this ligand then reacts with an appropriate molybdenum precursor, such as [(η³-C₃H₅)Mo(CO)₂(NCMe)₂Cl], to yield the desired η⁵-complex. unl.pt Both functionalized and non-functionalized molybdenum(II) complexes have been isolated and characterized using spectroscopic methods and X-ray crystallography. unl.pt
Ruthenium Complexes: Several half-sandwich ruthenium complexes with cyclopenta[l]phenanthrenyl ligands have been prepared and characterized by NMR and X-ray crystallography. acs.orgresearchgate.net These complexes often feature fused aromatic ring substituents on the cyclopentadienyl (B1206354) ring. acs.org The synthesis can be achieved through various routes, including the reaction of ruthenium precursors with the appropriate this compound ligand. nih.gov
Electronic Structure and Stability of Organometallic this compound Complexes
In molybdenum complexes with substituted cyclopenta[l]phenanthrenyl ligands, the distance between the molybdenum atom and the centroid of the η⁵-bonded cyclopenta[l]phenanthrenyl ring has been determined to be around 2.03 Å. unl.pt The Mo–C(Cp) distances vary, and the cyclopenta[l]phenanthrenyl framework is not perfectly planar but slightly bent. unl.pt The stability of these complexes is notable, allowing for detailed structural analysis. unl.pt
For ferrocenyl-substituted this compound complexes, the charge transfer properties of their monocationic derivatives have been investigated. researchgate.net The electrochemical analysis of these complexes, along with computational studies, provides insight into their electronic structures and the nature of the ligand-to-metal charge transfer bands. researchgate.net
Role of this compound Ligands in Catalysis
Complexes containing this compound ligands have shown promise in various catalytic applications, most notably in olefin polymerization and racemization reactions.
Zirconocene complexes with this compound ligands, when activated with methylaluminoxane (B55162) (MAO), have been utilized as catalysts for the polymerization of olefins like propene. acs.orguni-konstanz.deacs.org The catalytic activity of these complexes is influenced by structural parameters and the type of cocatalyst used. researchgate.net
For example, (2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ and (2-phenylcyclopenta[l]phenanthryl)₂ZrCl₂ activated with MAO catalyze propene polymerization, but the resulting polymers exhibit low isotacticities. acs.orguni-konstanz.deacs.org This is attributed to the dynamic behavior of the unbridged metallocene system, where rotation of the ligands allows for interconversion between different stereospecific isomers. acs.orgresearchgate.net Molecular mechanics calculations have been employed to study the pathways and transition states for this ligand rotation to understand the resulting polymer microstructure. acs.orguni-konstanz.deacs.org The model for stereospecific polymerization suggests that repulsive interactions guide the approaching olefin into a specific orientation relative to the growing polymer chain. uni-konstanz.de
| Catalyst | Cocatalyst | Polymer Isotacticity ([mmmm]%) | Reference |
|---|---|---|---|
| (2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ | MAO | 8-18 | acs.org, uni-konstanz.de, acs.org |
| (2-Phenylcyclopenta[l]phenanthryl)₂ZrCl₂ | MAO | 8-18 | acs.org, uni-konstanz.de, acs.org |
Half-sandwich ruthenium complexes featuring cyclopenta[l]phenanthrenyl ligands have been investigated as catalysts for the racemization of secondary alcohols. acs.orgresearchgate.net The catalytic activity of these complexes is dependent on the substituents on the five-membered ring. acs.org While these complexes are active, their efficiency has been found to be lower than some other highly effective ruthenium catalysts for this transformation. acs.org
Synthetic Strategies for Diverse Functionalized Cyclopenta L Phenanthrene Architectures
Approaches to Substituted Cyclopenta[l]phenanthrenes with Varied Functionalities
A significant advancement in the synthesis of functionalized cyclopenta[l]phenanthrenes involves a regioselective, three-step approach starting from readily available substituted acetophenones. acs.orgnih.gov This method provides access to polycyclic aromatics with diverse substitution patterns. acs.orgnih.gov The key steps are a Mukaiyama aldol (B89426) reaction, a McMurry coupling, and a Mallory photocyclooxidation to form the phenanthrene (B1679779) core. acs.orgnih.gov This strategy has been successfully employed to introduce substituents at various positions on the phenanthrene ring. acs.org
Furthermore, this synthetic route allows for the creation of unsymmetrically substituted cyclopenta[l]phenanthrenes. acs.org By using one equivalent of a silyl (B83357) enol ether in the initial reaction with trimethyl orthoformate, a dimethyl acetal (B89532) intermediate is formed. This intermediate can then react with a different silyl enol ether in a subsequent step, leading to unsymmetrical products after McMurry coupling and photocyclization. acs.org Additionally, functional groups such as methyl ethers on the phenanthrene ring can be hydrolyzed to the corresponding alcohols, expanding the range of accessible functionalities. acs.org
Another approach involves the Knoevenagel condensation of 9,10-phenanthrenedione with 1,3-diaryl-2-propanones to yield 1,3-diarylcyclopenta[l]phenanthren-2-ones. wiley.com These can be further functionalized; for example, treatment with 1-lithio-2,6-dichlorobenzene followed by dehydroxylation and subsequent methylation can produce complex 1,2,3-triaryl-1H-cyclopenta[l]phenanthrene derivatives. wiley.com
Below is a table summarizing a synthetic approach to substituted cyclopenta[l]phenanthrenes:
Table 1: Regioselective Synthesis of Substituted Cyclopenta[l]phenanthrenes| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Mukaiyama Aldol Reaction | Silyl enol ether, Trimethyl orthoformate | 1,5-Diketone |
| 2 | McMurry Coupling | TiCl4, Zn | Diphenylcyclopentene |
| 3 | Mallory Photocyclization | I2, O2, hv | Substituted Cyclopenta[l]phenanthrene |
Data sourced from Organic Letters, 2016, 18 (17), 4262-4265. acs.orgnih.gov
Synthesis of this compound-Containing Macrocycles and Nanostructures
The integration of this compound units into macrocyclic structures has been achieved through multi-step synthetic sequences. For instance, a cyclopenta-fused macrocyclic tetraradicaloid containing alternating phenanthrene and dibenzo[b,d]thiophene units has been synthesized. rsc.orgrsc.org The synthesis commenced with a Suzuki coupling reaction to form a macrocyclic precursor containing four aldehyde groups. rsc.org This tetraaldehyde was then treated with 2-mesitylmagnesium bromide to generate a tetracarbinol intermediate, which underwent Friedel-Crafts type cyclization and subsequent oxidative dehydrogenation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield the final macrocycle. rsc.orgrsc.org
In the realm of nanostructures, the self-assembly of this compound derivatives has been explored. A covalently linked trimer of 4,4-dimethyl-4H-cyclopenta[def]phenanthrene has been shown to spontaneously form highly ordered hollow colloidosomes. rsc.orgrsc.org This self-assembly is achieved through a reprecipitation method, where a tetrahydrofuran (B95107) (THF) solution of the trimer is rapidly injected into water. rsc.org The formation of these stable superstructures is attributed to the orthogonal orientation of the monomeric units within the trimer and stabilizing hydrogen bonding interactions with residual solvent molecules. rsc.org
A summary of the synthesis of a this compound-containing macrocycle is presented below:
Table 2: Synthesis of a Cyclopenta-fused Dibenzo[b,d]thiophene-co-phenanthrene Macrocycle| Step | Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd2(dba)3, [(t-Bu)3PH]BF4, NaHCO3, THF/H2O | Macrocyclic tetraaldehyde | 32% |
| 2 | Grignard Reaction | MesMgBr, THF | Tetracarbinol intermediate | - |
| 3 | Cyclization | BF3·OEt2, DCM | Tetrahydro compound | - |
| 4 | Oxidative Dehydrogenation | DDQ, Toluene | Target macrocycle (MC4-S) | Nearly quantitative |
Data sourced from Chemical Science, 2021, 12, 3534-3539. rsc.orgrsc.org
Integration of this compound Units into Extended Conjugated Systems
This compound moieties can be incorporated into larger, π-conjugated systems, which are of interest for their electronic and optoelectronic properties. acs.org One effective strategy is the copper-catalyzed perarylation of cyclopentadiene (B3395910). nih.gov This reaction, using various aryl iodides, can produce hexaarylcyclopentadienes. nih.gov These molecules serve as direct precursors to more complex, extended structures. nih.gov
Specifically, using 2,2'-diiodobiphenyl (B1330377) as the coupling partner in a copper-catalyzed reaction with a cyclopentadiene source, such as zirconocene (B1252598) dichloride, can lead to the formation of a this compound derivative. nih.gov The proposed mechanism involves successive inter- and intramolecular arylation reactions. nih.gov These this compound products can be viewed as analogues of hexaphenylcyclopentadiene with an extended π-conjugated core. nih.gov
Furthermore, these hexaarylcyclopentadienes can undergo cyclodehydrogenation via the Scholl reaction to yield helicenic 17,17-diarylcyclopenta[l,l']diphenanthrenes. nih.gov This two-step process from cyclopentadiene provides access to structurally complex polyannelated fluorene (B118485) derivatives. nih.gov The cyclopentane (B165970) ring in cyclopenta[l]phenanthrenes also provides a convenient attachment point for creating conjugated aromatic polymers and well-defined graphitic ribbons. acs.org
An example of integrating this compound into an extended system is outlined below:
Table 3: Synthesis of Cyclopenta[l]phenanthrenes via Copper-Catalyzed Arylation| Starting Material | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Zirconocene dichloride | 2,2'-Diiodobiphenyl | CuI, 1,10-phenanthroline, Cs2CO3 | Spirofluorene derivative of this compound |
| Tetraphenylcyclopentadiene | 2,2'-Diiodobiphenyl | CuI, 1,10-phenanthroline, Cs2CO3 | 1,1,2,3-Tetraphenyl-1H-cyclopenta[l]phenanthrene derivative |
Data sourced from Nature Communications, 2019, 10, 529. nih.gov
Concluding Perspectives and Emerging Research Avenues
Current Challenges in Cyclopenta[l]phenanthrene Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives present several ongoing challenges for chemists. While methods for preparing the parent compound and some substituted analogues exist, significant limitations remain, particularly in achieving regioselectivity and functional group tolerance.
Another significant challenge lies in the potential for unexpected molecular rearrangements during synthesis. For example, attempts to synthesize nanopentaheptite substructures, which can be related to this compound, have led to unanticipated cyclopenta[ef]heptalene-into-phenanthrene rearrangements. chinesechemsoc.orgbeilstein-journals.org These rearrangements, which can be triggered by arenium ion pathways or palladium catalysts, complicate the synthesis of specific, targeted non-benzenoid nanostructures. chinesechemsoc.orgbeilstein-journals.org
Characterization of these complex polycyclic aromatic hydrocarbons (PAHs) also poses difficulties. The low symmetry of many this compound derivatives can lead to complex NMR spectra that require advanced techniques like 2D-COSY and NOESY for full assignment. uni-konstanz.decdnsciencepub.com Furthermore, the photophysical characterization reveals that the parent compound, MCPP, has a low fluorescence quantum yield and low molar absorptivity for the S1 ← S0 transition due to symmetry restrictions, making sensitive detection challenging. rsc.org While oligomerization can enhance these properties, the inherent characteristics of the monomeric unit present a fundamental limitation. rsc.org
Finally, the separation and purification of desired isomers from complex reaction mixtures remain a significant practical challenge. The structural similarity of various isomers and byproducts necessitates sophisticated chromatographic techniques for isolation.
Opportunities for Advanced Theoretical and Mechanistic Elucidation
The complex electronic nature and reactivity of cyclopenta[l]phenanthrenes offer fertile ground for advanced theoretical and mechanistic investigations. Quantum chemical calculations have already proven valuable in understanding the reaction networks involved in the formation of PAHs, including phenanthrene (B1679779) derivatives. acs.org These computational approaches can provide insights into reaction mechanisms that are difficult to probe experimentally.
One area ripe for theoretical exploration is the detailed mechanism of the Mallory photocyclization reaction used in several synthetic routes. acs.orgnih.gov A deeper understanding of the transition states and intermediates could lead to improved reaction conditions with higher regioselectivity and yields. Similarly, theoretical modeling of the unexpected cyclopenta[ef]heptalene-to-phenanthrene rearrangement can help to predict and control these transformations. chinesechemsoc.orgbeilstein-journals.org Understanding the underlying electronic factors that drive these rearrangements is crucial for the rational design of synthetic pathways to novel carbon nanostructures. chinesechemsoc.org
Theoretical studies can also elucidate the electronic and optical properties of this compound derivatives. For instance, time-dependent density functional theory (TD-DFT) calculations can be used to predict and interpret UV-vis absorption and fluorescence spectra, as has been done for related systems. chinesechemsoc.orgrsc.org Such calculations can help to explain the forbidden nature of the S1 ← S0 transition in the parent MCPP and how derivatization can alter these properties. rsc.org This predictive power is invaluable for designing molecules with specific photophysical characteristics for applications in organic electronics.
Furthermore, computational modeling can be employed to study the charge transfer properties of this compound complexes, particularly those containing organometallic fragments. acs.org The Marcus–Hush theory, for example, can be used to rationalize charge transfer bands observed in the near-IR region of monocationic derivatives, providing a framework for understanding intramolecular electron transfer processes. acs.org
The study of reaction dynamics, such as the rotational barriers of ligands in zirconocene (B1252598) complexes with this compound ligands, also presents an opportunity for theoretical investigation. researchgate.net Molecular mechanics calculations and dynamic NMR spectroscopy can be combined to understand the conformational behavior of these complexes, which is crucial for their application as polymerization catalysts. researchgate.net
Finally, theoretical investigations into the formation of PAHs in combustion and thermal systems can benefit from a deeper understanding of the role of cyclopenta-fused systems. acs.org Mechanistic modeling can help to clarify the pathways leading to the formation of these compounds and their subsequent growth into larger soot particles. acs.orgresearchgate.net
Future Directions in the Development of Novel this compound-Based Research Targets
The unique structural and electronic properties of cyclopenta[l]phenanthrenes open up numerous avenues for future research and the development of novel research targets. The versatility of this scaffold allows for its incorporation into a wide range of functional materials and molecular systems.
A promising area of research is the development of new materials for organic electronics . The phenanthrene unit is a well-known component in materials for organic light-emitting diodes (OLEDs), and the fusion of a cyclopentadienyl (B1206354) ring offers a means to tune the electronic properties. academie-sciences.fr Future work could focus on synthesizing derivatives with specific substituents to control the HOMO-LUMO gap, charge carrier mobility, and photoluminescence quantum yield. rsc.orgresearchgate.net The development of this compound-based materials as electron-injection or hole-blocking layers in OLEDs is a particularly interesting direction. academie-sciences.fr
In the field of organometallic chemistry and catalysis , this compound ligands have already shown promise in olefin polymerization. uni-konstanz.deresearchgate.net Future research could explore the synthesis of a wider range of metallocene and half-sandwich complexes with varied substitution patterns on the this compound ligand. The goal would be to fine-tune the steric and electronic environment around the metal center to control the activity and selectivity of the catalyst for processes like styrene (B11656) and propene polymerization. uni-konstanz.deresearchgate.net
The development of molecular sensors and probes represents another exciting frontier. The fluorescence properties of this compound derivatives can be modulated by their environment or by binding to specific analytes. This could be exploited to create novel fluorescent chemosensors. The self-assembly of derivatives like tri-MCPP into hollow nanospheres suggests potential applications in drug delivery or as templates for the synthesis of other nanomaterials. rsc.org
Furthermore, cyclopenta[l]phenanthrenes can serve as building blocks for the synthesis of larger, more complex polycyclic aromatic hydrocarbons and nanographenes . chinesechemsoc.orgbeilstein-journals.org While challenging, the controlled synthesis of these extended π-systems could lead to materials with novel electronic and optical properties, potentially including open-shell character and small energy gaps. chinesechemsoc.orgrsc.org The study of skeletal rearrangements during these syntheses will continue to provide fundamental insights into the chemistry of non-benzenoid aromatics. chinesechemsoc.orgbeilstein-journals.org
Q & A
Q. How is Cyclopenta[l]phenanthrene structurally characterized in environmental samples?
this compound (CAS 203-64-5) is identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Retention times and spectral data are cross-referenced with certified standards, such as those from the NIST Chemistry WebBook, which provides validated molecular weight (190.2399 g/mol) and IUPAC Standard InChIKey (RKZDZWJDQTZDLD-UHFFFAOYSA-N) . For environmental matrices like air particulate matter, phytosampling coupled with GC-MS is recommended to mitigate co-elution challenges with structurally similar PAHs (e.g., benzo[g,h,i]fluoranthene) .
Q. What methods are used to quantify this compound in ambient air particulate matter (PM)?
Quantification typically involves extracting PM samples via Soxhlet extraction with dichloromethane, followed by silica gel cleanup and GC-MS analysis. Key considerations include optimizing column selectivity (e.g., using a DB-5ms capillary column) and validating recovery rates with deuterated internal standards. Studies report detection limits as low as 0.1 ng/m³, though co-elution with other PAHs necessitates tandem MS (MS/MS) for unambiguous identification .
Advanced Research Questions
Q. What synthetic challenges arise in producing high-purity this compound for mechanistic studies?
Synthesis via thermal cycloreversion of precursors (e.g., cyclopropa[l]phenanthrene derivatives) requires precise control of reaction kinetics to minimize by-products like pyrene derivatives. Purity (>95%) is verified using nuclear magnetic resonance (NMR) for structural confirmation and HPLC with UV/Vis detection for quantitative analysis. Methodological optimization, such as varying pyrolysis temperatures (e.g., 300–500°C), is critical to achieving reproducible yields .
Q. How can analytical discrepancies in this compound quantification across studies be resolved?
Discrepancies often stem from matrix effects in environmental samples or differences in chromatographic resolution. To address this, employ multidimensional separation techniques (e.g., comprehensive two-dimensional GC, GC×GC) or high-resolution mass spectrometry (HRMS) to isolate the compound from co-eluting PAHs. Data normalization using isotopic-labeled analogs (e.g., ¹³C-cyclopenta[l]phenanthrene) further enhances accuracy .
Q. What mechanistic pathways explain this compound formation during incomplete combustion?
Formation pathways are studied using model combustion systems (e.g., laminar flames or flow reactors) with deuterated precursors (e.g., deuterated phenanthrene). Intermediate radicals are trapped and analyzed via electron paramagnetic resonance (EPR) spectroscopy. Computational modeling (e.g., density functional theory) identifies key transition states, while GC×GC coupled with time-of-flight MS (TOFMS) maps reaction networks .
Q. How does the strained cyclopenta ring influence the photostability of this compound compared to linear PAHs?
The strained ring increases susceptibility to photodegradation via [4π+4π] cycloaddition reactions. Experimental designs should compare UV-Vis absorption spectra (e.g., λmax shifts) and quantum yield measurements under controlled light exposure. Time-resolved fluorescence spectroscopy can track decay kinetics, while theoretical studies using molecular orbital calculations (e.g., HOMO-LUMO gaps) provide mechanistic insights .
Methodological Frameworks for Research Design
- Experimental Validation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. For example, prioritize novel detection methods (e.g., single-particle aerosol mass spectrometry) over well-established techniques .
- Data Contradiction Analysis : Use systematic reviews (e.g., Cochrane guidelines) to evaluate conflicting environmental data. Meta-analyses should account for variables like sampling location (industrial vs. urban sites) and PM size fractionation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
